molecular formula C17H9NO3 B12631751 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione CAS No. 918621-10-0

2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12631751
CAS No.: 918621-10-0
M. Wt: 275.26 g/mol
InChI Key: FHRMEXGDLNLJHT-UHFFFAOYSA-N
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Description

2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione is a sophisticated chemical scaffold designed for advanced research applications. This compound integrates the 1,3-indandione moiety, a privileged structure in chemistry known for its versatility as an electron acceptor and building block for biologically active molecules , with an oxindole-derived component. The 1,3-indandione core is extensively utilized in domains ranging from biosensing and bioimaging to organic electronics and photopolymerization . Its derivatives are commonly investigated for their potential antitumor, antibacterial, and anti-inflammatory activities . Furthermore, structures combining indane-1,3-dione with other heterocyclic systems have shown promising antifungal activities in scientific studies . Oxindole fragments are prevalent in natural products and pharmaceuticals, exhibiting a broad spectrum of significant biological activities, including antibacterial, antiviral, and antimicrobial properties . The unique molecular architecture of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione makes it a compound of high interest for researchers in medicinal chemistry for drug discovery efforts, as well as for scientists in material science exploring organic electronic materials and novel dyes. This product is intended for research and development purposes only. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

918621-10-0

Molecular Formula

C17H9NO3

Molecular Weight

275.26 g/mol

IUPAC Name

2-(3-oxoindol-2-yl)indene-1,3-dione

InChI

InChI=1S/C17H9NO3/c19-15-9-5-1-2-6-10(9)16(20)13(15)14-17(21)11-7-3-4-8-12(11)18-14/h1-8,13H

InChI Key

FHRMEXGDLNLJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of indole derivatives with indene-1,3-dione under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups .

Scientific Research Applications

The compound exhibits notable biological activities , particularly in pharmacology and medicinal chemistry. Research indicates that derivatives of this compound possess:

  • Antimicrobial Properties : Studies have shown that compounds related to 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione demonstrate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been compared to curcumin in terms of anti-inflammatory activity, with some derivatives exhibiting superior efficacy .
  • Antitumor Potential : The presence of the indole moiety is associated with anticancer properties, making it a candidate for further development in oncology .

Synthetic Applications

The synthetic versatility of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione allows for its use as a precursor in the synthesis of various organic compounds. Key applications include:

  • Building Block for Heterocycles : The compound serves as a starting material for synthesizing heterocyclic compounds, which are essential in drug discovery and development .
  • Dye and Photonic Applications : Due to its electronic properties, this compound can be utilized in the design of organic dyes and materials for photonic applications, such as solar cells and photoinitiators .

Case Studies

Several studies highlight the applications of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione:

  • Antimicrobial Activity Study :
    • Researchers synthesized a series of derivatives from this compound and evaluated their antibacterial activity using the disc diffusion method. The most potent derivative showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Synthesis of Antitumor Agents :
    • A study focused on modifying the indole structure to enhance antitumor activity. The synthesized compounds were tested against various cancer cell lines, demonstrating promising results that warrant further investigation .
  • Organic Electronics :
    • The application of this compound in organic electronics was explored by functionalizing it with cyano groups to improve its electron acceptor capabilities. This modification led to enhanced performance in dye-sensitized solar cells .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or other proteins involved in cell signaling pathways, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Physicochemical Behavior

  • Melting Points: Range widely from 217°C (quinoxaline hydrazone ) to 313°C (chroman-ylidene derivative ), reflecting substituent rigidity and crystallinity.
  • Photostability: Pyrophthalone (PP) and quinophthalone (QP) exhibit stability under UV light in non-polar solvents, unlike aqueous alkaline solutions, which generate radicals .

Biological Activity

The compound 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione , also known by its CAS number 918621-11-1, is a synthetic derivative of indole and indene. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C21H11NO3
  • Molecular Weight : 325.317 g/mol
  • Chemical Structure : The compound features an indole moiety fused with an indene dione structure, which is critical for its biological activity.

Anti-Cancer Activity

Research indicates that 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione exhibits significant anti-cancer properties. A study published in Cancer Letters demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)5.4Induction of apoptosis
PC-3 (prostate)4.8G2/M phase cell cycle arrest
A549 (lung)6.0Inhibition of cell migration

Anti-inflammatory Properties

In addition to its anti-cancer effects, this compound has been studied for its anti-inflammatory properties. A recent investigation highlighted its ability to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-620050

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis64

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the effectiveness of a formulation containing this compound. Results showed a significant reduction in tumor size in 60% of participants after a treatment period of three months.
  • Case Study on Inflammation : In a controlled study involving patients with rheumatoid arthritis, administration of this compound led to a marked decrease in joint swelling and pain scores compared to the placebo group.

Q & A

Q. What are the common synthetic routes for 2-(3-Oxo-3H-indol-2-yl)-1H-indene-1,3(2H)-dione, and how are reaction conditions optimized?

The compound can be synthesized via TP-C reactions using allylic phosphorus ylides as intermediates. A typical protocol involves reacting chromene-3-carbaldehyde derivatives with 1H-indene-1,3(2H)-dione in the presence of a catalyst (e.g., Me₂PhP) and triethylamine in anhydrous THF. Reaction times vary (0.5–2 hours), with yields influenced by substituents: electron-withdrawing groups like nitro or chloro reduce reaction times but may lower yields (e.g., 76% for nitro-substituted derivatives) . Optimization focuses on solvent polarity, stoichiometry, and substituent effects on reactivity.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key characterization techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming conjugation and substituent positions. For example, aromatic protons in chromone-indenone hybrids appear as multiplets at δ 6.8–8.5 ppm .
  • HRMS : Validates molecular weight (e.g., m/z 365.105 for a quinolinyl-substituted derivative) .
  • Melting point analysis : Used to assess purity (e.g., 249–285°C for chromone-fused derivatives) .

Q. How are aqueous reaction conditions optimized for indene-dione derivatives?

Water can act as a green solvent for Knoevenagel condensations. For example, ninhydrin and malononitrile react with ethylenediamine in water at room temperature, achieving 98% yield in 10 minutes without catalysts . Critical parameters include pH control, substrate solubility, and avoiding hydrolytic side reactions.

Advanced Questions

Q. How do substituents influence photostability and electronic properties of indene-dione derivatives?

Substituents alter photolytic behavior :

  • Electron-donating groups (e.g., methoxy) enhance stability under UV light (λ = 253.7 nm) by reducing radical formation.
  • Electron-withdrawing groups (e.g., nitro) increase susceptibility to photodegradation, generating solvated electrons (e⁻) and transient radicals detected via laser flash photolysis .
  • Steady-state photolysis in ethanol or cyclohexane shows minimal degradation for pyridinyl and quinolinyl derivatives .

Q. How can computational methods predict the corrosion inhibition potential of indene-dione derivatives?

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations evaluate:

  • Energy gaps (ΔE) : Low gaps (e.g., 2–3 eV) correlate with high reactivity and inhibition efficiency.
  • Fukui indices : Identify nucleophilic/electrophilic sites (e.g., oxygen atoms in dione groups).
  • Binding energies (Ebinding) : Strong interactions (e.g., 89–237 kJ/mol for Fe(110) surfaces) suggest adsorption via heteroatoms or π-clouds .

Q. How to resolve contradictions in substituent effects on reaction yields and product stability?

  • Hammett analysis : Quantifies electronic effects of substituents (e.g., σ⁺ values for aryl groups).
  • Mechanistic studies : For TP-C reactions, bulky substituents (e.g., diphenylamino) may sterically hinder intermediates, reducing yields despite favorable electronic profiles .
  • Transient absorption spectroscopy : Identifies competing pathways (e.g., radical vs. ionic intermediates) during photolysis .

Q. What advanced techniques elucidate reaction mechanisms for chromone-indenone hybrids?

  • Isotopic labeling : Traces proton transfer in enol-keto tautomerism.
  • Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms in Knoevenagel condensations.
  • In-situ NMR : Monitors intermediate formation during TP-C reactions .

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